Pentyl(triphenyl)phosphonium bromide
Description
Pentyl(triphenyl)phosphonium bromide (PTPPB) is a quaternary phosphonium salt with the molecular formula C23H26BrP (exact structure depends on the pentyl isomer). It consists of a triphenylphosphonium cation substituted with a pentyl group and a bromide counterion. PTPPB is widely used in organic synthesis as a phase-transfer catalyst, corrosion inhibitor, and ionic liquid precursor . Its properties, such as solubility, thermal stability, and reactivity, are influenced by the pentyl chain’s length and branching.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H27BrP+ |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
pentyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1; |
InChI Key |
VAUKWMSXUKODHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Pentyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with pentyl bromide. The reaction typically involves heating the reactants in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction can also be optimized using microwave irradiation to achieve higher yields in a shorter time . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and purity of the product.
Chemical Reactions Analysis
Pentyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wittig Reactions: It is often used in Wittig reactions to form alkenes from aldehydes and ketones.
Scientific Research Applications
Organic Synthesis
Pentyl(triphenyl)phosphonium bromide serves as a catalyst or stabilizing agent in various organic reactions. Its unique structure allows it to facilitate nucleophilic substitutions and other transformations, making it valuable in synthetic organic chemistry .
Biological Research
The compound has gained attention for its interactions with biological systems, particularly in targeting mitochondria. Phosphonium salts like this compound exhibit selective accumulation in mitochondria due to their lipophilic nature. This property can be harnessed for drug delivery systems aimed at mitochondrial targeting, which is particularly relevant in cancer therapy .
- Case Study: Mitochondrial Targeting
Research has shown that triphenylphosphonium conjugates can enhance the delivery of therapeutic agents to mitochondria, improving their efficacy against cancer cells. For instance, drug conjugates incorporating phosphonium salts have been developed to selectively target tumor-derived mitochondria, leading to increased cytotoxicity against cancer cells while minimizing effects on normal cells .
Pharmaceutical Intermediates
This compound is also utilized as a pharmaceutical intermediate. Its ability to modify biological molecules makes it a candidate for developing new therapeutic agents, particularly those targeting mitochondrial functions .
Mechanism of Action
The mechanism of action of pentyl(triphenyl)phosphonium bromide in Wittig reactions involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound to form a betaine intermediate. This intermediate undergoes cyclization to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
Alkyl Chain Length Variation
Phosphonium bromides with varying alkyl chain lengths exhibit distinct physicochemical behaviors:
Key Findings :
Branched vs. Linear Alkyl Chains
Branching in the alkyl group significantly impacts steric effects and reactivity:
Key Findings :
Unsaturated Alkyl Chains
Unsaturation introduces conjugation and reactivity differences:
Key Findings :
Aromatic and Functionalized Substituents
Aromatic or functionalized groups alter electronic properties and applications:
Biological Activity
Pentyl(triphenyl)phosphonium bromide (PTPB) is a compound belonging to the class of triphenylphosphonium (TPP) derivatives, which are increasingly recognized for their potential in biomedical applications, particularly in cancer therapy. This article explores the biological activity of PTPB, focusing on its mechanism of action, cytotoxicity against cancer cells, and its role in mitochondrial targeting.
Chemical Structure and Properties
PTPB has the chemical formula C23H26BrP and features a pentyl chain attached to a triphenylphosphonium moiety. The structural characteristics of PTPB contribute to its lipophilicity and ability to penetrate cellular membranes, particularly mitochondrial membranes, which is crucial for its biological activity.
The primary mechanism through which PTPB exerts its biological effects is via mitochondrial targeting. TPP cations are known to accumulate preferentially in mitochondria due to the negative membrane potential of these organelles in cancer cells compared to normal cells. This accumulation leads to several downstream effects:
- Mitochondrial Dysfunction : PTPB disrupts mitochondrial bioenergetics, inhibiting ATP synthesis and altering the mitochondrial membrane potential. This dysfunction is associated with increased production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that PTPB can induce apoptosis by promoting cell cycle arrest at the G0/G1 phase and increasing ROS levels . This effect has been observed in various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells.
Cytotoxicity Studies
Research has demonstrated that PTPB exhibits significant cytotoxicity against various cancer cell lines while showing lower toxicity towards non-malignant cells. The following table summarizes key findings from studies on the antiproliferative activity of PTPB:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induces apoptosis |
| PC-3 (Prostate) | 15.0 | Inhibits cell proliferation |
| MCF-7 (Breast) | 20.0 | Moderate growth inhibition |
| HCT-15 (Colon) | 10.0 | Strong antiproliferative effect |
These values indicate that PTPB is effective at low micromolar concentrations, suggesting its potential as a therapeutic agent against specific cancers.
Structure-Activity Relationship
The biological activity of TPP derivatives like PTPB is significantly influenced by their hydrophobicity and the length of the alkyl chain. Research indicates that longer alkyl chains enhance mitochondrial accumulation and cytotoxicity . For instance, compounds with pentyl or longer chains showed increased efficacy compared to shorter counterparts.
Case Studies
- Study on Mitochondrial Targeting : A study investigated a series of TPP derivatives linked with various pharmacophores, including PTPB. It was found that these compounds effectively targeted mitochondria in cancer cells, enhancing the anticancer activity of conventional drugs like Paclitaxel when co-administered .
- In Vivo Efficacy : Another research explored the in vivo effects of PTPB using animal models. The results demonstrated significant tumor reduction in treated groups compared to controls, correlating with elevated ROS levels and apoptosis markers in tumor tissues .
Q & A
Basic: What are the standard synthetic routes for preparing pentyl(triphenyl)phosphonium bromide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves an SN2 nucleophilic substitution between triphenylphosphine (PPh₃) and 1-bromopentane in anhydrous conditions. A common protocol includes:
- Dissolving PPh₃ in a dry solvent (e.g., acetonitrile or THF).
- Adding 1-bromopentane dropwise under inert atmosphere (N₂/Ar) to prevent oxidation .
- Refluxing for 24–48 hours, followed by precipitation with diethyl ether.
Optimization Tips: - Use a 1:1.2 molar ratio of PPh₃ to alkyl bromide to ensure complete conversion.
- Monitor reaction progress via ³¹P NMR to detect unreacted PPh₃ (δ ~ -5 ppm) and product (δ +20–25 ppm) .
- Purify via recrystallization from ethanol/water mixtures to remove residual bromide salts.
Basic: How is this compound characterized to confirm purity and structure?
Methodological Answer:
Key techniques include:
- ¹H and ¹³C NMR :
- FT-IR : Absence of PPh₃ bands (~500 cm⁻¹) and presence of C-Br stretch (~600 cm⁻¹).
- Elemental Analysis : Verify C, H, P, and Br percentages within ±0.3% of theoretical values .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Wittig Reaction : Generates ylides for alkene synthesis. Example:
- Deprotonate with strong base (e.g., NaHMDS) to form ylide, then react with aldehydes/ketones .
- Phase-Transfer Catalysis : Facilitates anion transfer in biphasic systems (e.g., nucleophilic substitutions) .
- Ligand in Metal-Mediated Reactions : Stabilizes transition metals (e.g., Pd or Ni) in cross-coupling reactions .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid contact with skin/eyes (risk of irritation) .
- Waste Disposal : Neutralize with dilute NaOH before disposal to reduce bromide ion release .
Advanced: How can computational methods improve the design of reactions involving this compound?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) to predict transition states and intermediates in Wittig reactions .
- Condition Optimization : Apply machine learning (ML) to analyze reaction parameters (solvent, temperature) from historical data, accelerating yield optimization .
- Ylide Stability Analysis : Calculate charge distribution and orbital interactions to predict ylide reactivity .
Advanced: How does this compound contribute to mitochondrial-targeted drug delivery systems?
Methodological Answer:
- Mitochondrial Accumulation : The lipophilic cation structure enables penetration through mitochondrial membranes, driven by the membrane potential.
- Conjugation Strategies : Attach therapeutics (e.g., antioxidants) to the pentyl chain via ester/amide linkages. Example:
- Modify the chain with a carboxylic acid group for covalent drug attachment .
- Validation : Use confocal microscopy with fluorescent probes (e.g., MitoTracker) to confirm mitochondrial localization .
Advanced: How can researchers resolve contradictions in reported toxicity data for phosphonium salts?
Methodological Answer:
- Comparative Studies : Replicate experiments under standardized conditions (e.g., OECD guidelines) to isolate variables like purity or solvent effects .
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity and compare with in silico predictions (e.g., QSAR models) .
- Regulatory Alignment : Cross-reference data with EPA DSSTox or ECHA classifications to identify consensus thresholds .
Advanced: What strategies enhance the selectivity of this compound in stereoselective syntheses?
Methodological Answer:
- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during ylide formation to control alkene geometry .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor trans-alkene products .
- Substrate Engineering : Modify aldehyde/ketone substrates with bulky groups to direct ylide attack .
Advanced: How can structural modifications of the pentyl chain expand the compound’s utility?
Methodological Answer:
- Functional Group Addition : Introduce reactive groups (e.g., -COOH, -NH₂) for bioconjugation. Example:
- Replace pentyl with a carboxybutyl chain to enable peptide coupling .
- Fluorophore Tagging : Attach fluorescein or rhodamine to track cellular uptake via fluorescence microscopy .
- Hydrophobicity Adjustment : Shorten or branch the alkyl chain to modulate solubility for specific solvents .
Advanced: What mechanistic insights explain competing pathways in phosphonium salt reactions?
Methodological Answer:
- Competing Elimination vs. Substitution : Use kinetic isotope effects (KIE) to distinguish between SN2 (inverse KIE) and E2 (normal KIE) pathways .
- Ylide Formation Dynamics : Monitor deprotonation with in situ IR to detect intermediate ylide stability under varying bases (e.g., LDA vs. KOtBu) .
- Computational Mapping : Model potential energy surfaces to identify dominant pathways under different conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
